![molecular formula C18H11BrS B2418630 4-(3-溴苯基)二苯并[b,d]噻吩 CAS No. 1084334-28-0](/img/structure/B2418630.png)
4-(3-溴苯基)二苯并[b,d]噻吩
描述
4-(3-Bromophenyl)dibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzothiophenes. It is characterized by the presence of a bromophenyl group attached to the dibenzothiophene core.
科学研究应用
4-(3-Bromophenyl)dibenzo[b,d]thiophene has several scientific research applications:
Material Science: Used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Pharmacology: Investigated for its potential as a pharmacophore in drug development.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes.
Biological Imaging: Employed in biological imaging due to its fluorescent properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)dibenzo[b,d]thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 4-(3-Bromophenyl)dibenzo[b,d]thiophene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-Bromophenyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Major Products
Substitution: Formation of substituted dibenzothiophenes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of debrominated dibenzothiophenes.
作用机制
The mechanism of action of 4-(3-Bromophenyl)dibenzo[b,d]thiophene in its applications is primarily based on its ability to participate in electronic transitions. In OLEDs, it acts as a luminescent material by undergoing excited-state transitions. In pharmacology, its mechanism involves binding to specific molecular targets, although detailed pathways are still under investigation .
相似化合物的比较
Similar Compounds
- 4-(3-Bromophenyl)dibenzo[b,d]thiophene
- 4-(3-Bromophenyl)dibenzofuran
- 4-(3-Bromophenyl)dibenzoselenophene
Uniqueness
4-(3-Bromophenyl)dibenzo[b,d]thiophene is unique due to its specific electronic properties and structural configuration, which make it particularly suitable for applications in OLEDs and other electronic devices. Its bromophenyl group also allows for further functionalization, enhancing its versatility in synthetic chemistry .
属性
IUPAC Name |
4-(3-bromophenyl)dibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-13-6-3-5-12(11-13)14-8-4-9-16-15-7-1-2-10-17(15)20-18(14)16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHWZEWMZMHZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
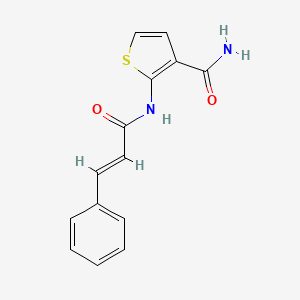
![Tert-butyl 1'-amino-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate](/img/structure/B2418550.png)
![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)
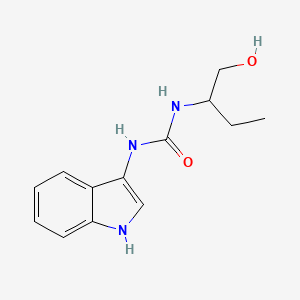
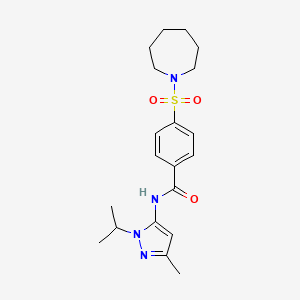
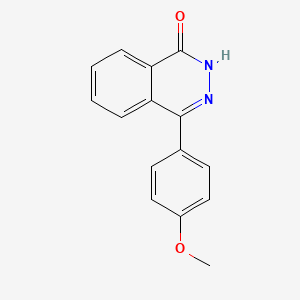
![2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2418559.png)

![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)

![Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2418564.png)
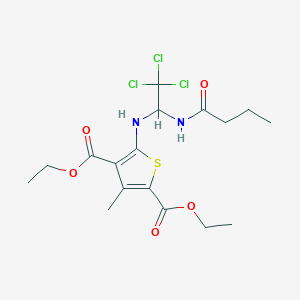

![1'-Methyl-4'-(thiophen-2-yl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2418570.png)
